

In Vivo Pharmacokinetics of Clozapine N-oxide Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Clozapine N-oxide dihydrochloride

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Introduction

Clozapine N-oxide (CNO), a metabolite of the atypical antipsychotic clozapine, has been a principal tool in chemogenetics, specifically for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] However, its in vivo pharmacokinetic profile, particularly the phenomenon of its back-conversion to clozapine, has significant implications for the interpretation of experimental results and its potential clinical applications.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Clozapine N-oxide, with a focus on its dihydrochloride salt, synthesizing data from key studies in the field.

The limited solubility of CNO often necessitates the use of detergents like dimethylsulfoxide (DMSO), which can be toxic.[3] The water-soluble dihydrochloride salt (CNO-HCl) has been developed to circumvent this issue, demonstrating improved bioavailability and a different pharmacokinetic profile compared to CNO dissolved in DMSO.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Clozapine N-oxide and its formulations from studies in various animal models.

Table 1: Pharmacokinetic Parameters of CNO-HCl and CNO-DMSO in Rhesus Macaques (Intramuscular Administration)[3]

Parameter	CNO-HCl (3.0 mg/kg)	CNO-DMSO (3.0 mg/kg)
CNO		
Cmax (ng/mL)	540 - 2280	200 - 215
Tmax (min)	30 - 90	30 - 90
AUC (ngh/mL)	Significantly Higher	-
Half-life (h)	Not specified	Not specified
Volume of Distribution (Vd) (L)	18 - 25	75 - 103
Clearance (CL) (L/min)	0.2	0.4 - 0.6
Clozapine (from CNO)		
Cmax (ng/mL)	8 - 26	8 - 9
Tmax (min)	90 or 240	90 or 240
AUC (ngh/mL)	Significantly Higher	-

Data are presented as ranges or means where specified in the source.[3]

Table 2: Plasma and Cerebrospinal Fluid (CSF) Pharmacokinetic Parameters of CNO in Rhesus Monkeys (Subcutaneous Administration)[1]

Parameter	3 mg/kg CNO	10 mg/kg CNO
Plasma		
Cmax (ng/mL)	-	2528
Tmax (min)	-	45
AUC (ng*h/mL)	Dose-dependent increase	Dose-dependent increase
CSF		
Cmax (nM)	-	-
Tmax (h)	< 2	< 2
Clozapine (from 10 mg/kg CNO)		
Cmax in CSF (nM)	-	34
N-desmethylozapine (from 10 mg/kg CNO)		
Cmax in CSF (nM)	-	43

Specific values for all parameters were not available in the abstract.[\[1\]](#)[\[5\]](#)

Table 3: Pharmacokinetic Profile of CNO and its Metabolite Clozapine in Mice (Intraperitoneal Administration of 3.5 mg/kg CNO)[\[6\]](#)

Analyte	Matrix	Concentration at 15 min (nM)	Concentration at 30 min (nM)	Concentration at 60 min (nM)
CNO	Plasma	~350	~150	~50
CSF	11.2	10.8	-	
Brain Tissue	23.8	18.5	-	
Clozapine	Plasma	~25	~20	~15
CSF	Below detection limit	Below detection limit	Below detection limit	
Brain Tissue	~100	~125	~100	

Concentrations are approximated from graphical data.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Study in Rhesus Macaques (CNO-HCl vs. CNO-DMSO)[\[3\]](#) [\[4\]](#)

- Animal Model: Rhesus macaques.
- Housing and Preparation: Monkeys were fasted overnight prior to dosing, with water available ad libitum.
- Drug Formulation:
 - CNO-HCl: **Clozapine N-oxide dihydrochloride** dissolved in saline.
 - CNO-DMSO: Commercially available CNO dissolved in 10% v/v DMSO in saline.
- Dosing:
 - Intramuscular (IM) and intravenous (IV) administrations were performed on separate days with at least a one-week washout period.
 - Doses ranged from 3 to 10 mg/kg.

- IM injection volumes were kept below 2 ml per site.
- Sample Collection:
 - Blood and cerebrospinal fluid (CSF) samples were collected at various time points between 30 and 240 minutes post-administration.
- Analytical Method:
 - Plasma and CSF concentrations of CNO and clozapine were quantified, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the abstract.

Study in Rhesus Monkeys (Subcutaneous CNO)[1][5]

- Animal Model: Five adult rhesus monkeys.
- Dosing:
 - Subcutaneous (SC) administration of CNO at doses of 3 and 10 mg/kg.
- Sample Collection:
 - Plasma and CSF samples were collected.
- Analytical Method:
 - Concentrations of CNO, clozapine, and N-desmethylozapine (NDMC) were determined. The stability of the CNO dosing solution was confirmed to be free of clozapine and NDMC at the time of administration.[1]

Study in Mice (Intraperitoneal CNO)[6][8]

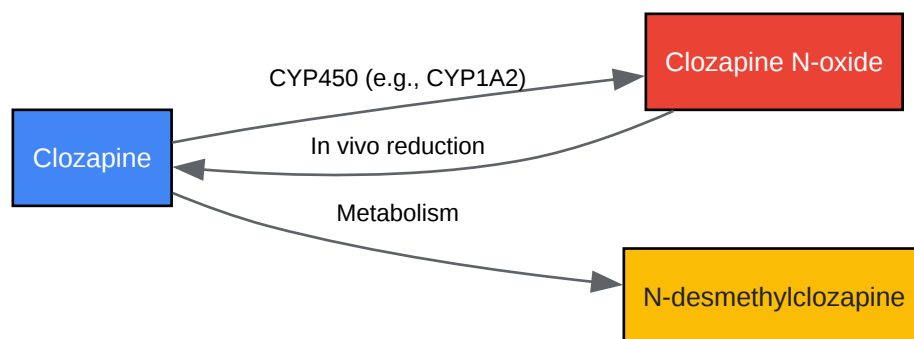
- Animal Model: Male C57BL/6J mice.
- Dosing:
 - Intraperitoneal (i.p.) injection of 3.5 mg/kg CNO.
- Sample Collection:

- Plasma, CSF, and cortical brain tissue were collected at 15, 30, and 60 minutes post-injection.
- Analytical Method:
 - Concentrations of CNO and clozapine were measured.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Clozapine N-oxide

Clozapine N-oxide is a major metabolite of clozapine, formed primarily through the cytochrome P450 system, particularly the CYP1A2 isoform in humans.[3] A critical aspect of its in vivo pharmacokinetics is its reverse metabolism back to clozapine.[2][3] This back-conversion has been observed in various species, including guinea pigs, humans, macaques, rats, and mice. [2][3] The resulting clozapine is pharmacologically active and can engage with a wide range of endogenous receptors.[8]

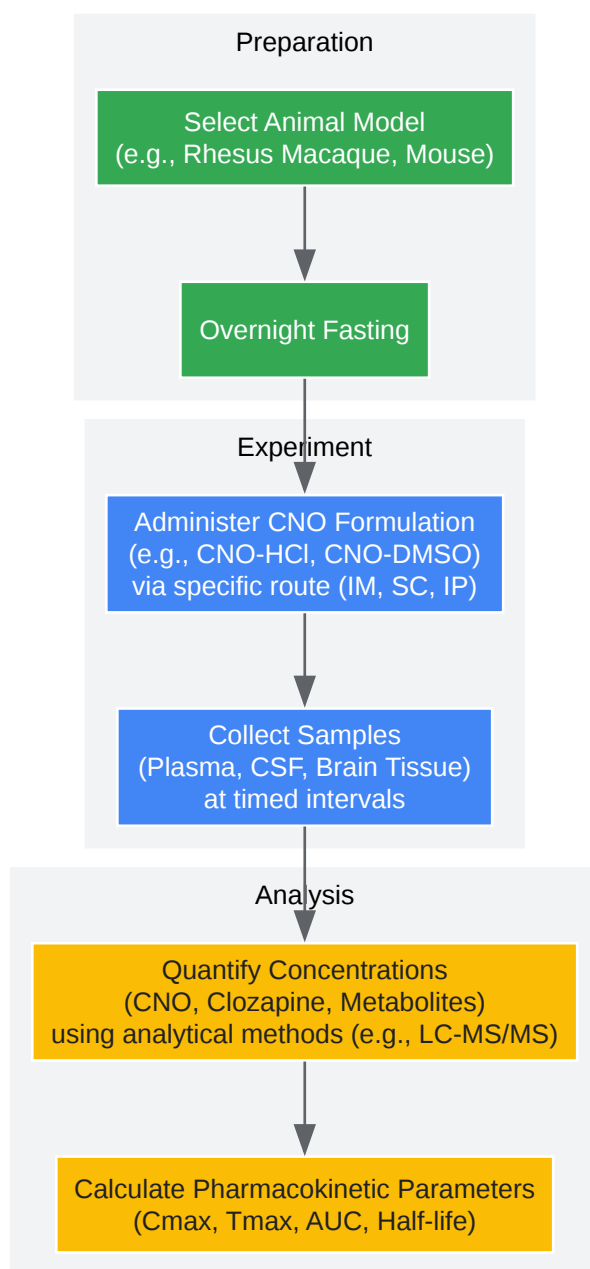


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Caption: Metabolic relationship between Clozapine, CNO, and NDMC.

Experimental Workflow for Pharmacokinetic Studies

The general workflow for the cited in vivo pharmacokinetic studies involves several key steps from animal preparation to data analysis.



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Caption: General experimental workflow for in vivo pharmacokinetic studies.

Discussion and Implications

The in vivo conversion of CNO to clozapine is a critical consideration for researchers using DREADD technology.^[4] The resulting clozapine can reach pharmacologically relevant concentrations in both plasma and the central nervous system, potentially leading to off-target

effects by activating endogenous receptors.[1][8] Studies have shown that the concentration of clozapine in the CSF following CNO administration is sufficient to activate various receptors, including the DREADDs themselves.[1][5]

The formulation of CNO significantly impacts its pharmacokinetic profile. CNO-HCl demonstrates 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO and results in relatively less conversion to clozapine (0.5%–1.5% clozapine/CNO for CNO-HCl vs. 3%–5% for CNO-DMSO).[3][4] This suggests that CNO-HCl offers improved bioavailability and a more favorable profile for minimizing off-target clozapine effects.[3]

Furthermore, CNO has been identified as a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which may limit its penetration into the central nervous system.[1][5] In contrast, the back-converted clozapine readily crosses the blood-brain barrier.

Conclusion

The in vivo pharmacokinetics of Clozapine N-oxide are complex, characterized by its reverse metabolism to clozapine and the influence of its formulation on bioavailability and brain penetration. The use of the dihydrochloride salt appears to offer advantages over DMSO-based formulations by increasing CNO plasma levels and reducing the relative amount of back-converted clozapine. Researchers and drug development professionals must consider these pharmacokinetic properties when designing experiments and interpreting data to avoid confounding off-target effects from clozapine. Appropriate control groups are essential in studies employing DREADDs to account for the potential pharmacological actions of clozapine. [2]

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